molecular formula C20H25NO3S B4630707 N-[2-(mesityloxy)ethyl]-2-methoxy-4-(methylthio)benzamide

N-[2-(mesityloxy)ethyl]-2-methoxy-4-(methylthio)benzamide

Cat. No.: B4630707
M. Wt: 359.5 g/mol
InChI Key: FFSWHLKXQAZGSU-UHFFFAOYSA-N
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Description

N-[2-(mesityloxy)ethyl]-2-methoxy-4-(methylthio)benzamide is an organic compound with a complex structure that includes a benzamide core substituted with mesityloxy, methoxy, and methylthio groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(mesityloxy)ethyl]-2-methoxy-4-(methylthio)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the alkylation of N,N-dialkyl benzamides with methyl sulfides under transition metal-free conditions . The reaction is promoted by a base such as lithium diisopropylamide (LDA), which facilitates the deprotonative aroylation of methyl sulfides.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

N-[2-(mesityloxy)ethyl]-2-methoxy-4-(methylthio)benzamide can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.

    Reduction: The carbonyl group in the benzamide core can be reduced to an amine.

    Substitution: The methoxy and mesityloxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-[2-(mesityloxy)ethyl]-2-methoxy-4-(methylthio)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(mesityloxy)ethyl]-2-methoxy-4-(methylthio)benzamide involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. The mesityloxy and methoxy groups may enhance its binding affinity, while the methylthio group could be involved in redox reactions, affecting cellular pathways .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Methoxyethyl)-2-(methylthio)benzamide
  • N-Ethyl-2-methoxy-4-(methylthio)benzamide

Uniqueness

N-[2-(mesityloxy)ethyl]-2-methoxy-4-(methylthio)benzamide is unique due to the presence of the mesityloxy group, which imparts distinct steric and electronic properties. This makes it different from other benzamide derivatives and can influence its reactivity and interactions in various applications .

Properties

IUPAC Name

2-methoxy-4-methylsulfanyl-N-[2-(2,4,6-trimethylphenoxy)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO3S/c1-13-10-14(2)19(15(3)11-13)24-9-8-21-20(22)17-7-6-16(25-5)12-18(17)23-4/h6-7,10-12H,8-9H2,1-5H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFSWHLKXQAZGSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)OCCNC(=O)C2=C(C=C(C=C2)SC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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